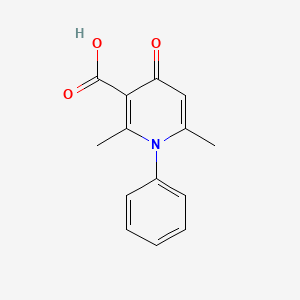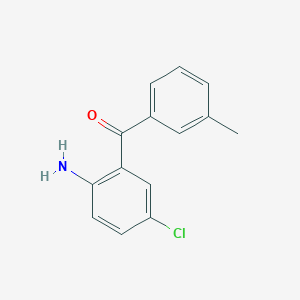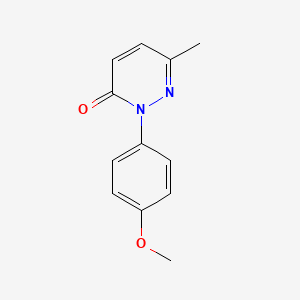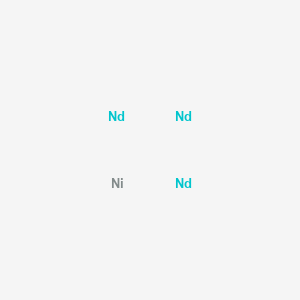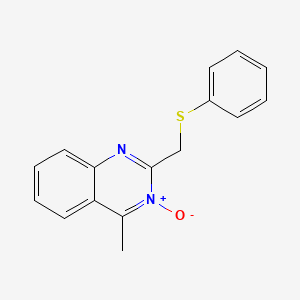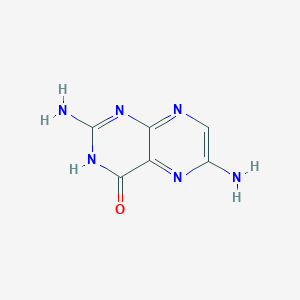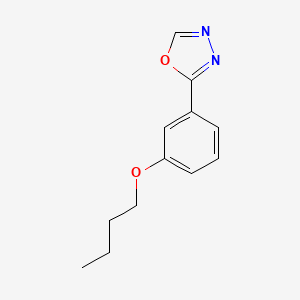
Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxadiazole, 1,3,4-, 2-(m-butoxyphenyl)- is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the dehydration of hydrazides in the presence of dehydrating agents . Another approach involves the oxidative cyclization of N-acylhydrazones under oxidative conditions using reagents such as oxygen, iodine, or bromine . Additionally, solvent-free routes starting from hydrazides and amides in the presence of titanium tetrachloride have been developed .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazoles often employs scalable and efficient synthetic routes. For example, the use of N-isocyaniminotriphenylphosphorane, aldehydes, and benzoic acids in a one-pot, three-component reaction under mild conditions can yield 1,3,4-oxadiazoles in good yields . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Oxadiazoles undergo various chemical reactions, including:
Oxidation: Oxidative cyclization of hydrazones to form 1,3,4-oxadiazoles.
Reduction: Reduction reactions can modify the oxadiazole ring, although specific examples for 2-(m-butoxyphenyl)-1,3,4-oxadiazole are less common.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 1,3,4-oxadiazoles include:
Dehydrating agents: For cyclization of hydrazides.
Oxidizing agents: Such as oxygen, iodine, or bromine for oxidative cyclization.
Catalysts: Copper (II) oxide nanoparticles for substitution reactions.
Major Products
The major products formed from these reactions are typically substituted 1,3,4-oxadiazoles, which can have various functional groups depending on the starting materials and reaction conditions .
Wissenschaftliche Forschungsanwendungen
1,3,4-Oxadiazoles, including 2-(m-butoxyphenyl)-1,3,4-oxadiazole, have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,4-oxadiazoles involves interactions with specific molecular targets and pathways. For example, some oxadiazole derivatives act as enzyme inhibitors, blocking the activity of enzymes involved in disease processes . Others may interact with cellular receptors or DNA, leading to therapeutic effects such as anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Oxadiazoles can be compared with other heterocyclic compounds such as:
1,2,4-Oxadiazoles: Similar in structure but with different nitrogen atom positions, leading to distinct chemical properties and applications.
1,2,3-Oxadiazoles: Another isomer with unique reactivity and uses.
1,2,5-Oxadiazoles: Less common but still of interest in certain chemical contexts.
The uniqueness of 2-(m-butoxyphenyl)-1,3,4-oxadiazole lies in its specific substitution pattern, which can impart unique biological and chemical properties compared to other oxadiazole derivatives .
Eigenschaften
CAS-Nummer |
5378-31-4 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-(3-butoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-7-15-11-6-4-5-10(8-11)12-14-13-9-16-12/h4-6,8-9H,2-3,7H2,1H3 |
InChI-Schlüssel |
IHLRVUVFLZABKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)C2=NN=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


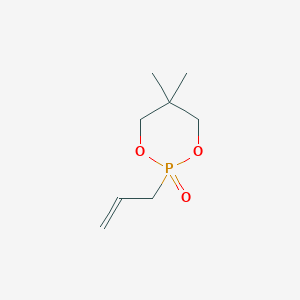
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
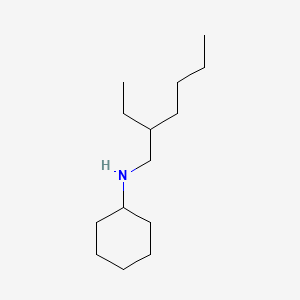
silane](/img/structure/B14725614.png)
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)

